molecular formula C14H14ClNO B2811046 2-Amino-1-biphenyl-4-ylethanone hydrochloride CAS No. 71350-68-0

2-Amino-1-biphenyl-4-ylethanone hydrochloride

Cat. No. B2811046
CAS RN: 71350-68-0
M. Wt: 247.72
InChI Key: OCCLXUJJCNIJSN-UHFFFAOYSA-N
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Patent
US04968702

Procedure details

To 400 ml of chloroform in a 3 liter flask equipped with a mechanical stirrer was added 50 g of 2-bromo-4'-phenylacetophenone and 26.4 g of hexamethylenetetramine. The solution was stirred at 48° C. for 4 hours, then cooled to 20° C., and the resulting solid collected and washed with a small amount of absolute ethanol. The solid was suspended in a solution of 270 ml of absolute ethanol and 134 ml of concentrated hydrochloric acid and stirred at 20° C. for 22 hours. This solid was collected washed with 100 ml of water and dried at 75° C. in vacuo, giving 54.9 g of the desired compound as a white solid, mp 260° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)=[O:4].C1N2CN3CN(C2)C[N:18]1C3.C(Cl)(Cl)[Cl:28]>>[ClH:28].[NH2:18][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
26.4 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 48° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
the resulting solid collected
WASH
Type
WASH
Details
washed with a small amount of absolute ethanol
STIRRING
Type
STIRRING
Details
stirred at 20° C. for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
This solid was collected
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 75° C. in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.NCC(=O)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 54.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.